molecular formula C16H13N3O4S B11702733 (2E)-6-methoxy-2-[(thien-2-ylcarbonyl)hydrazono]-2H-chromene-3-carboxamide

(2E)-6-methoxy-2-[(thien-2-ylcarbonyl)hydrazono]-2H-chromene-3-carboxamide

Cat. No.: B11702733
M. Wt: 343.4 g/mol
InChI Key: XNEPDLOZYPQVLD-KNTRCKAVSA-N
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Description

(2E)-6-METHOXY-2-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, a thiophene ring, and a formamido group, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-METHOXY-2-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Formamido Group Addition: The formamido group is added through a formylation reaction, often using formic acid or a formylating agent like formamide.

    Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct configuration and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-METHOXY-2-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

(2E)-6-METHOXY-2-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE has been explored for its applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-6-METHOXY-2-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-6-METHOXY-2-{[(THIOPHEN-2-YL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique combination of a chromene core, thiophene ring, and formamido group, which confer distinct chemical reactivity and potential biological activities not commonly found in similar compounds.

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

(2E)-6-methoxy-2-(thiophene-2-carbonylhydrazinylidene)chromene-3-carboxamide

InChI

InChI=1S/C16H13N3O4S/c1-22-10-4-5-12-9(7-10)8-11(14(17)20)16(23-12)19-18-15(21)13-3-2-6-24-13/h2-8H,1H3,(H2,17,20)(H,18,21)/b19-16+

InChI Key

XNEPDLOZYPQVLD-KNTRCKAVSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)O/C(=N/NC(=O)C3=CC=CS3)/C(=C2)C(=O)N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NNC(=O)C3=CC=CS3)C(=C2)C(=O)N

Origin of Product

United States

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